

Application Notes and Protocols for Subculturing and Passaging MT-4 Cells

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Compound of Interest

Compound Name: MT-4

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Introduction to MT-4 Cells

The **MT-4** cell line is a human T-cell lymphoblastoid line with significant applications in virology and cancer research.^{[1][2][3]} It was established through the co-cultivation of peripheral blood leukocytes from a 50-year-old male with Adult T-cell Leukemia (ATL) and umbilical cord lymphocytes from a male infant.^{[1][2][3]} A key characteristic of **MT-4** cells is their infection with Human T-lymphotropic virus type 1 (HTLV-1), the causative agent of ATL.^{[1][2]} Consequently, these cells express the HTLV-1 Tax oncoprotein, which plays a crucial role in the immortalization of the cells and the activation of various cellular signaling pathways, leading to T-cell proliferation.^{[4][5]}

MT-4 cells grow in suspension as lymphoblast-like cells and are known for their susceptibility to and support of the replication of Human Immunodeficiency Virus (HIV), making them a valuable in vitro model for studying HIV infection and screening antiviral compounds.^{[2][5]} Due to their origin and viral status, **MT-4** cells should be handled under Biosafety Level 2 (BSL-2) or higher containment facilities.^[3]

Quantitative Data for MT-4 Cell Culture

For reproducible and consistent experimental results, it is crucial to maintain **MT-4** cells within optimal parameters. The following table summarizes the key quantitative data for their culture.

Parameter	Value	Source(s)
Doubling Time	Approximately 30 hours	[1]
Seeding Density	2 - 4 x 10 ⁵ cells/mL	[2][4]
Saturation Density	~9 x 10 ⁵ cells/mL	[2]
Passage Ratio	1:2 to 1:4	[6]
Cell Morphology	Lymphocyte-like, suspension	[6]
Growth Mode	Suspension	[2]

Experimental Protocols

Required Materials and Reagents

- **MT-4** Cells (from a reputable cell bank)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- L-Glutamine
- Penicillin-Streptomycin (optional)
- Phosphate-Buffered Saline (PBS), sterile
- Trypan Blue solution (0.4%)
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO or a commercial cryopreservation solution)
- Sterile cell culture flasks (e.g., T-25, T-75)
- Sterile conical centrifuge tubes (15 mL, 50 mL)
- Serological pipettes

- Micropipettes and sterile tips
- Hemocytometer or automated cell counter
- Inverted microscope
- Humidified incubator (37°C, 5% CO₂)
- Biological safety cabinet (BSC)
- Centrifuge
- Water bath (37°C)
- Cryogenic storage vials
- Controlled-rate freezing container (e.g., Mr. Frosty)

Preparation of Complete Growth Medium

To prepare the complete growth medium for **MT-4** cells, aseptically combine the following components:

- RPMI 1640 base medium (90%)
- Heat-inactivated Fetal Bovine Serum (10%)[3][6]
- 2 mM L-Glutamine[2]

The final medium should be stored at 2-8°C and warmed to 37°C in a water bath before use.

Thawing of Cryopreserved MT-4 Cells

- Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
- Remove the cryogenic vial of **MT-4** cells from liquid nitrogen storage.
- Quickly thaw the vial by gently swirling it in a 37°C water bath until only a small ice crystal remains.[4]

- Wipe the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.
- Using a sterile pipette, gently transfer the entire contents of the vial into the prepared 15 mL conical tube containing 9 mL of medium.
- Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[4]
- Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet. This step removes the cryoprotectant.
- Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.[4]
- Transfer the cell suspension to a T-25 culture flask.
- Place the flask in a humidified incubator at 37°C with 5% CO₂.
- The first medium change should be performed after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Routine Subculturing and Passaging of MT-4 Cells

MT-4 cells should be passaged when the cell density reaches approximately $8-9 \times 10^5$ cells/mL to maintain them in the logarithmic growth phase. The color of the medium turning yellow is also an indicator that the cells require passaging.

Procedure:

- Aseptically transfer the cell suspension from the culture flask to a sterile conical centrifuge tube (e.g., 15 mL or 50 mL).
- Centrifuge the cells at 1100 rpm for 4 minutes at room temperature.[4]
- Aspirate and discard the supernatant.
- Resuspend the cell pellet in a small, known volume of fresh complete growth medium (e.g., 1-2 mL).

- Perform a cell count to determine cell density and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
 - Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue.
 - Load the mixture into the hemocytometer.
 - Count the viable (unstained) and non-viable (blue) cells.
 - Calculate the cell density (cells/mL) and percentage of viability. A healthy culture should have >90% viability.
- Based on the cell count, dilute the cell suspension to the recommended seeding density of $2-4 \times 10^5$ cells/mL in a new culture flask with the appropriate volume of fresh, pre-warmed complete growth medium.[\[2\]](#)[\[4\]](#)
- Label the new flask with the cell line name, passage number, and date.
- Incubate at 37°C with 5% CO₂.

Note: For routine maintenance where a precise cell density is not required, a split ratio of 1:2 to 1:4 can be used. For a 1:3 split, for example, resuspend the cell pellet in a volume of fresh medium that is three times the volume you will transfer to the new flask, and then transfer one-third of the cell suspension to the new flask and add fresh medium to the desired final volume.

Cryopreservation of MT-4 Cells

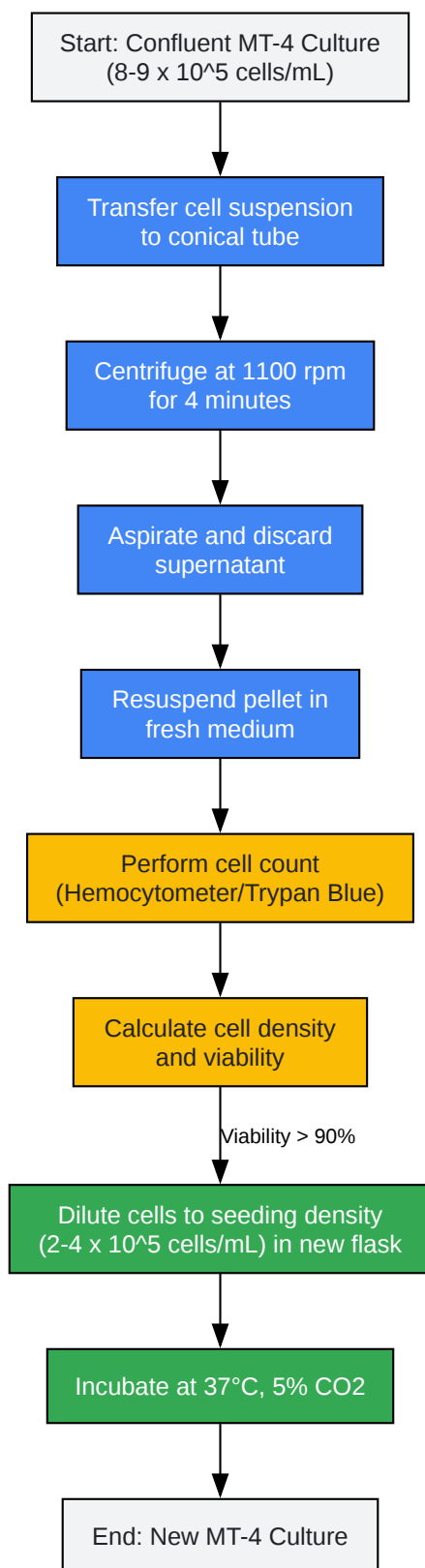
For long-term storage, **MT-4** cells should be cryopreserved when they are in the mid-logarithmic phase of growth with high viability.

- Follow steps 1-4 of the subculturing protocol to obtain a cell pellet and resuspend it in a small volume of complete growth medium.
- Perform a cell count to determine the total number of viable cells.
- Centrifuge the cell suspension again and resuspend the pellet in cold cryopreservation medium at a final concentration of 5×10^6 to 1×10^7 cells/mL.[\[4\]](#)

- Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
- Place the vials in a controlled-rate freezing container and store them at -80°C for at least 24 hours. This ensures a slow, controlled rate of freezing (approximately -1°C per minute).^[7]
- For long-term storage, transfer the vials to a liquid nitrogen freezer.

Visualizations

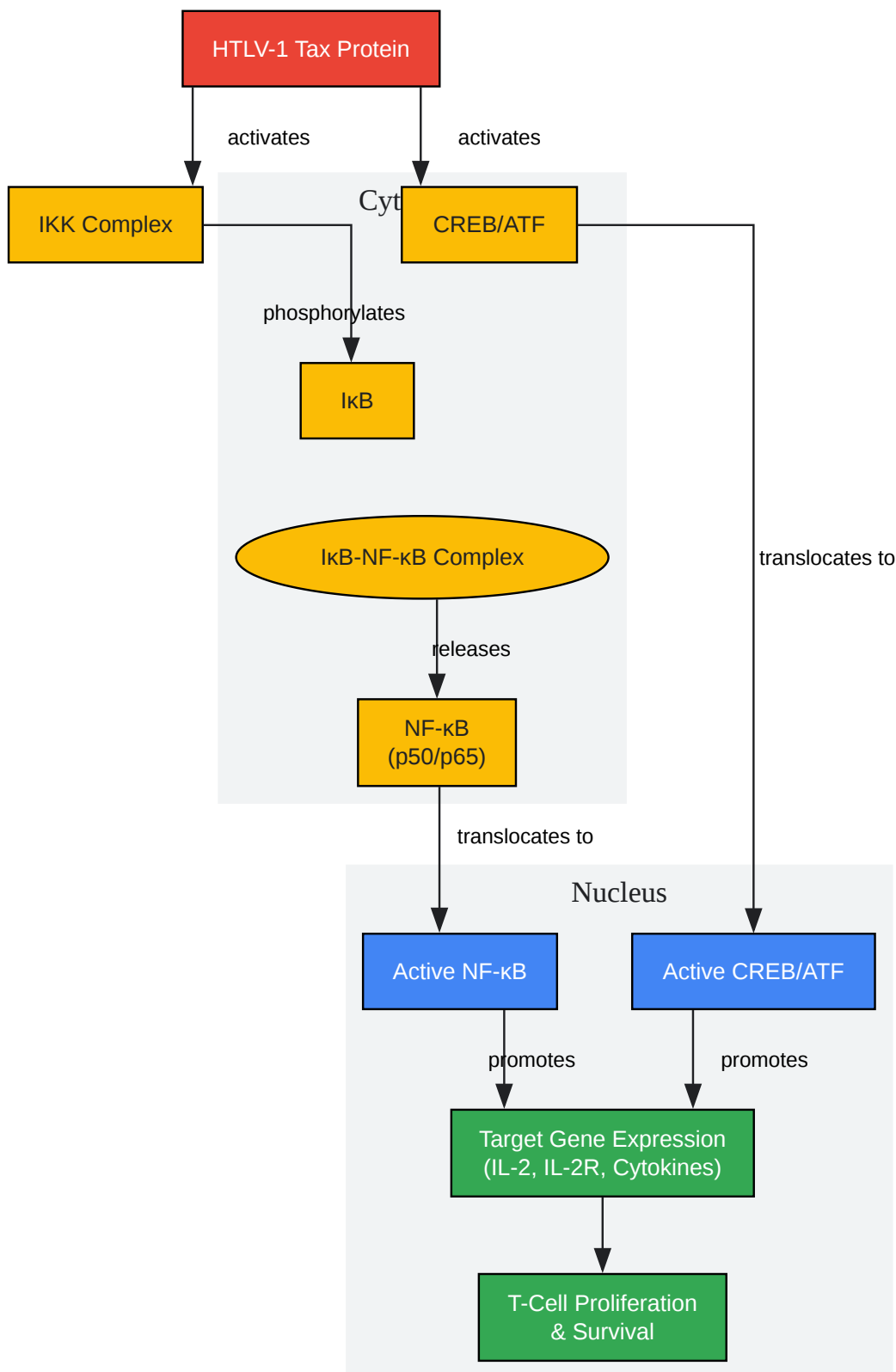
Experimental Workflow for Subculturing MT-4 Cells



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Workflow for the subculturing and passaging of **MT-4** suspension cells.

HTLV-1 Tax Protein Signaling Pathway



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HTLV-1 Tax protein activates NF- κ B and CREB/ATF pathways, promoting T-cell proliferation.

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